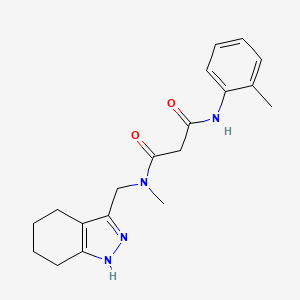![molecular formula C19H30N2O B3816821 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3816821.png)
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as CPMEP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPMEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the α2-adrenergic receptor. This receptor is involved in regulating the release of neurotransmitters such as norepinephrine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its cognitive-enhancing properties, this compound has been found to increase dopamine release in the prefrontal cortex, which is involved in executive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its ease of synthesis, which makes it readily available for laboratory experiments. This compound has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment for this compound. Another area of interest is the effect of this compound on other neurotransmitter systems, such as the glutamatergic system. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Applications De Recherche Scientifique
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic properties in various scientific research studies. One of the most notable applications of this compound is its ability to enhance cognitive function. In a study conducted on rats, this compound was found to improve memory retention and learning ability. This suggests that this compound may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-14-10-19-16-20(15-18-8-9-18)12-13-21(19)11-4-7-17-5-2-1-3-6-17/h1-3,5-6,18-19,22H,4,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGYOPGXPQDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(ethylthio)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3816743.png)
![1-phenyl-N-{[1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinyl]methyl}methanesulfonamide](/img/structure/B3816748.png)
![8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3816756.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3816770.png)
![3-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}phenol](/img/structure/B3816776.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3816778.png)
![1-(cyclohexylmethyl)-N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3816779.png)

![N-{5-[3-(hydroxymethyl)phenyl]-6-methylpyridin-2-yl}-2-methylpropanamide](/img/structure/B3816806.png)
![1-(5-ethyl-2-pyridinyl)-N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B3816814.png)

![1-{5-methoxy-2-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3816848.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3816853.png)
![1-(4-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B3816862.png)